1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H6BrClO2. It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and hydroxyl groups on the phenyl ring.
Preparation Methods
The synthesis of 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one typically involves the selective bromination and chlorination of hydroxyacetophenone derivatives. One common method includes the reaction of 3-chloro-4-hydroxyacetophenone with bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions often require refluxing to ensure complete halogenation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions, forming complexes that exhibit unique biological activities. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but different positions of halogen atoms.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Contains additional bromine atoms.
2-Bromo-1-(4-chloro-3-hydroxyphenyl)ethanone: Different positions of hydroxyl and halogen atoms. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.
Properties
Molecular Formula |
C8H6BrClO2 |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
1-(5-bromo-2-chloro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-3,12H,1H3 |
InChI Key |
BPWVSQJDIZHBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)O)Br |
Origin of Product |
United States |
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